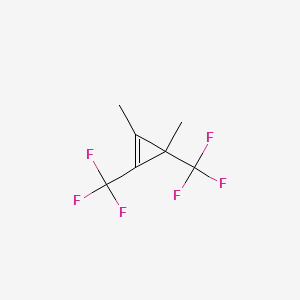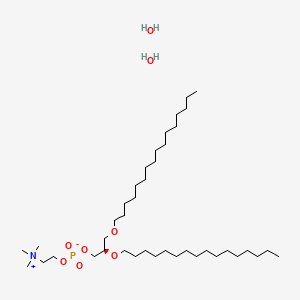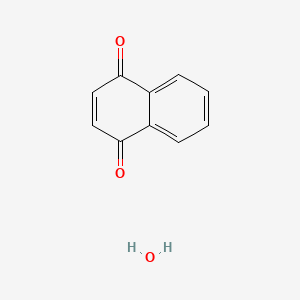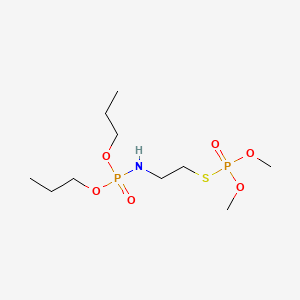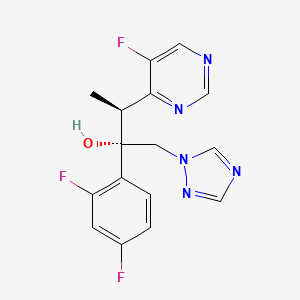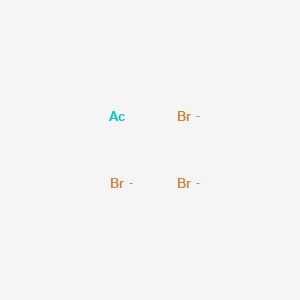
Actinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the chemical formula AcBr₃ and a molar mass of 466.74 g/mol . Actinium bromide is known for its intense radioactivity and is primarily used in scientific research due to its unique properties.
Preparation Methods
Actinium bromide is typically prepared by reacting actinium(III) oxide with aluminium bromide at a temperature of 750°C . Another method involves the reaction of actinium hydroxide with aluminium bromide at 800°C These reactions yield this compound as a white crystalline solid
Chemical Reactions Analysis
Actinium bromide undergoes several types of chemical reactions, including:
Oxidation and Reduction: This compound can be converted to actinium oxybromide when treated with a mixture of gaseous ammonia and water vapor at 500°C.
Substitution: It reacts with water vapor to form actinium oxybromide.
Common reagents used in these reactions include aluminium bromide, ammonia, and water vapor. The major products formed from these reactions are actinium oxybromide and other actinium compounds.
Scientific Research Applications
Actinium bromide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used in the study of actinide chemistry and the synthesis of other actinium compounds.
Biology and Medicine: Actinium-225, an isotope of actinium, is used in targeted alpha therapy (TAT) for cancer treatment.
Industry: This compound is used in the development of radiopharmaceuticals and other radiotherapy applications.
Mechanism of Action
The mechanism of action of actinium bromide, particularly in medical applications, involves the emission of alpha particles from actinium-225. These alpha particles cause double-strand breaks in the DNA of targeted cancer cells, leading to cell death. The molecular targets and pathways involved include the binding of radiolabeled monoclonal antibodies to specific proteins on the surface of tumor cells .
Comparison with Similar Compounds
Actinium bromide is similar to other actinium compounds, such as actinium chloride (AcCl₃) and actinium fluoride (AcF₃). These compounds share similar chemical properties and structures due to the presence of actinium in the +3 oxidation state . this compound is unique in its specific applications and reactivity with certain reagents. Other similar compounds include lanthanum bromide (LaBr₃) and yttrium bromide (YBr₃), which also exhibit similar chemical behavior .
Properties
CAS No. |
33689-81-5 |
|---|---|
Molecular Formula |
AcBr3-3 |
Molecular Weight |
466.74 g/mol |
IUPAC Name |
actinium;tribromide |
InChI |
InChI=1S/Ac.3BrH/h;3*1H/p-3 |
InChI Key |
KATYVAFQSWUUQL-UHFFFAOYSA-K |
Canonical SMILES |
[Br-].[Br-].[Br-].[Ac] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
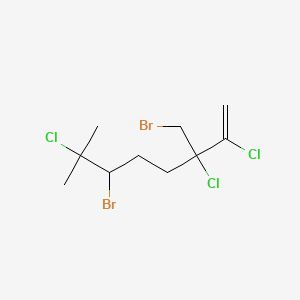
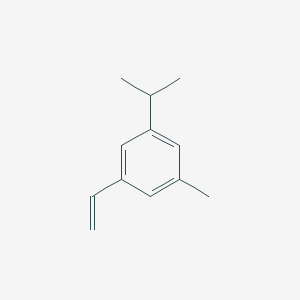
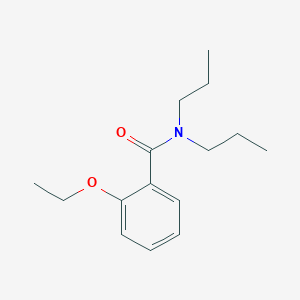
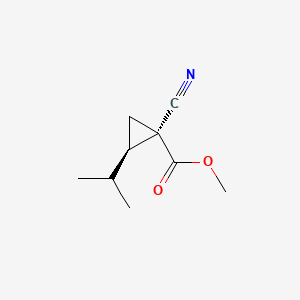
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)


